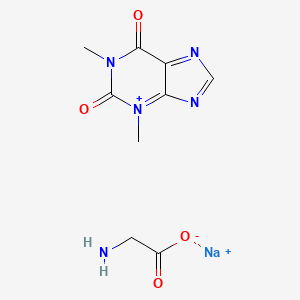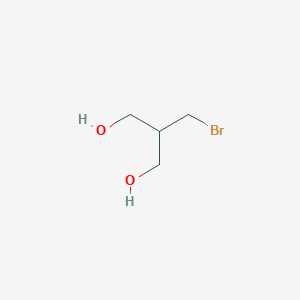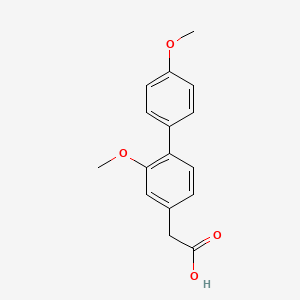
2,4'-Dimethoxy-biphenyl-4-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4’-Dimethoxy-biphenyl-4-acetic acid is an organic compound with the molecular formula C16H16O4 It is a derivative of biphenyl, featuring two methoxy groups and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-Dimethoxy-biphenyl-4-acetic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production methods for 2,4’-Dimethoxy-biphenyl-4-acetic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4’-Dimethoxy-biphenyl-4-acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenol derivatives.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong bases or acids, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield phenol derivatives, while reduction of the acetic acid moiety would produce an alcohol.
Scientific Research Applications
2,4’-Dimethoxy-biphenyl-4-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2,4’-Dimethoxy-biphenyl-4-acetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The methoxy groups and acetic acid moiety may play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Biphenylacetic acid: Similar structure but lacks the methoxy groups.
2,4-Dimethoxybenzoic acid: Contains methoxy groups but lacks the biphenyl structure.
4,4’-Dimethoxy-biphenyl: Similar biphenyl structure with methoxy groups but lacks the acetic acid moiety.
Uniqueness
2,4’-Dimethoxy-biphenyl-4-acetic acid is unique due to the presence of both methoxy groups and an acetic acid moiety on the biphenyl structure. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-[3-methoxy-4-(4-methoxyphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H16O4/c1-19-13-6-4-12(5-7-13)14-8-3-11(10-16(17)18)9-15(14)20-2/h3-9H,10H2,1-2H3,(H,17,18) |
InChI Key |
MMCKHWQVAUXVEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


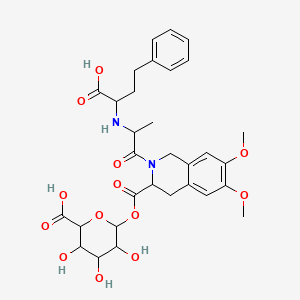

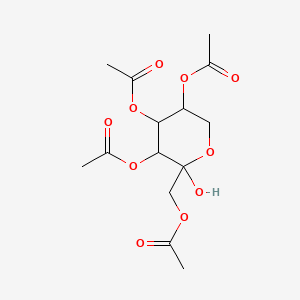
![tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B15124381.png)
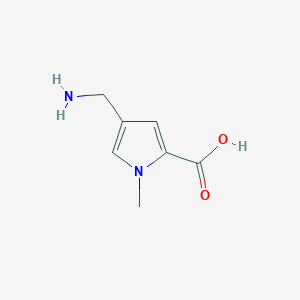
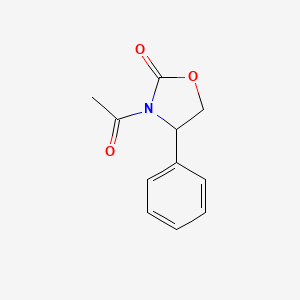
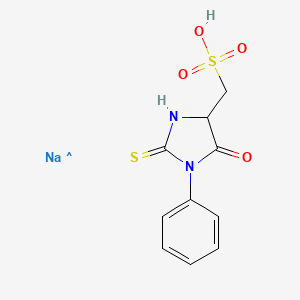

![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate](/img/structure/B15124413.png)

![(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane](/img/structure/B15124440.png)
